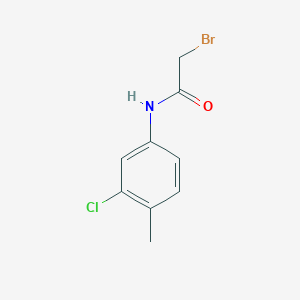

2-bromo-N-(3-chloro-4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-bromo-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGQZOYCOMSLOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-chloro-4-methylphenyl)acetamide typically involves the reaction of 3-chloro-4-methylaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:

- Dissolve 3-chloro-4-methylaniline in an appropriate solvent, such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add bromoacetyl bromide to the reaction mixture while maintaining the temperature at around 0-5°C.

- Stir the reaction mixture for several hours at room temperature.

- After completion, the reaction mixture is washed with water and extracted with an organic solvent.

- The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product.

- Purify the crude product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for 2-bromo-N-(3-chloro-4-methylphenyl)acetamide would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex in ether solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of corresponding amines.

Scientific Research Applications

2-bromo-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used to study the effects of halogenated acetamides on biological systems, including their antimicrobial and anticancer activities.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with biological targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their function. Additionally, the amide group can participate in hydrogen bonding, further influencing the compound’s interaction with biological molecules. The exact molecular targets and pathways involved would depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Bromine at the α-position (common in all bromoacetamides) enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with thiols or amines) . Electron-withdrawing groups (Cl, Br) on the phenyl ring increase the acetamide’s electrophilicity, whereas electron-donating groups (CH₃, OCH₃) may reduce reactivity. For example, 2-bromo-N-(4-bromophenyl)acetamide demonstrated high yields (91%) in anti-trypanosomal compound synthesis due to its strong electron-withdrawing effects .

Physical Properties :

- Melting points vary significantly with substituents. For instance, 2-bromo-N-(4-phenylthiazol-2-yl)acetamide has a higher mp (180°C) compared to 2-bromo-N-(4-bromophenyl)acetamide (148–150°C), likely due to enhanced crystallinity from the thiazole moiety .

- The methyl group in 2-bromo-N-(3-chloro-4-methylphenyl)acetamide may lower solubility in polar solvents compared to halogen-only analogs, as seen in 4b (), where poor solubility in MeCN restricted applications .

Biological Activity :

- Chloro- and bromo-substituted acetamides are prominent in drug discovery. For example, N-(3-chloro-4-hydroxyphenyl)acetamide derivatives are metabolites of paracetamol, with modifications influencing toxicity and bioactivity .

- The combination of Cl and CH₃ in 2-bromo-N-(3-chloro-4-methylphenyl)acetamide may offer unique pharmacokinetic properties, though specific data are lacking in the evidence.

Crystallographic and Structural Insights :

- Bond lengths (e.g., C–Br: ~1.89–1.91 Å) and dihedral angles between aromatic rings (e.g., 60.5° in N-(3-chloro-4-fluorophenyl)-2-naphthylacetamide) highlight steric and electronic effects of substituents on molecular geometry .

Biological Activity

2-bromo-N-(3-chloro-4-methylphenyl)acetamide is an organic halide compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol. Its structure features a bromo substituent at the second position, a chloro group at the third position of a methyl-substituted phenyl ring, and an acetamide functional group. This unique arrangement suggests potential biological activities, especially in pharmaceutical applications.

The compound is characterized by its specific combination of halogen groups and a methyl substitution, which may influence its reactivity and biological activity. The synthesis typically involves several steps that include direct coupling reactions under controlled conditions, making it a versatile reagent in organic synthesis.

Antimicrobial Activity

Research into structurally similar compounds has shown promising antimicrobial properties. For instance, derivatives of aryl acetamides often exhibit significant activity against various pathogens. In particular, compounds with halogen substitutions tend to enhance biological activity due to increased lipophilicity and improved interaction with biological targets .

Cytotoxicity Studies

A study on related aryl acetamides indicated that electron-withdrawing groups (like bromine and chlorine) improve potency against specific targets while reducing cytotoxicity in human cell lines. The most effective compounds demonstrated low IC50 values, indicating strong biological activity with minimal toxicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies play a crucial role in understanding the biological efficacy of compounds like 2-bromo-N-(3-chloro-4-methylphenyl)acetamide. Key findings include:

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups were found to be more potent than those with electron-donating groups.

- Substitution Patterns : The presence of bromo and chloro groups is associated with enhanced interactions with biological targets, potentially leading to increased therapeutic effects .

Case Studies

- Antiviral Potential : Similar compounds have shown effectiveness against viruses such as the varicella-zoster virus (VZV) and cytomegalovirus (CMV). For example, certain derivatives demonstrated significant inhibitory action comparable to established antiviral drugs .

- Antiparasitic Activity : Research on aryl acetamides indicated potential for treating parasitic infections like cryptosporidiosis. Compounds in this class exhibited low EC50 values, suggesting they could be developed into effective treatments .

Comparative Analysis

A comparative analysis of structurally related compounds highlights the unique features of 2-bromo-N-(3-chloro-4-methylphenyl)acetamide:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-N-(4-chloro-3-methylphenyl)acetamide | C9H9BrClNO | Different substitution pattern on the phenyl ring |

| N-(3-Bromo-4-chlorophenyl)acetamide | C9H8BrClNO | Lacks methyl group; focuses on halogenation |

| N-Acetyl-4-bromo-3-chloroaniline | C9H8BrClN | Similar halogenation; different functional group |

The distinct combination of substituents in 2-bromo-N-(3-chloro-4-methylphenyl)acetamide may influence its reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-(3-chloro-4-methylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromoacetylation of the parent amine, 3-chloro-4-methylaniline, using bromoacetyl bromide under controlled conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of bromoacetyl bromide.

- Temperature Control : Maintain 0–5°C during the reaction to prevent side reactions like over-bromination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC or HPLC .

- Yield Optimization : Excess bromoacetyl bromide (1.2 equivalents) and slow addition of the amine reduce dimerization byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm). The bromine atom deshields adjacent carbons, shifting acetamide carbonyl signals to ~168–170 ppm .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region caused by chlorine and methyl substituents .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 305.98) and detects isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Stretch bands for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer :

- Crystallization : Slow evaporation from ethanol/acetone yields suitable crystals. Additive screening (e.g., DMSO) may improve crystal quality .

- Data Collection : Use a low-temperature (100 K) setup to minimize thermal motion artifacts. Collect high-resolution data (<1.0 Å) to resolve halogen positions .

- Refinement : Employ SHELXL for structure solution. Challenges include modeling disorder in the bromine atom or methyl group; apply restraints to anisotropic displacement parameters .

- Hydrogen Bonding : Analyze motifs like N-H···O=C (amide) or C-H···Br interactions, which stabilize the crystal lattice. ORTEP-3 visualizes these interactions .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity, and what assays validate these effects?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., replacing Br with Cl or F) and assess toxicity using in vitro models (e.g., enzyme inhibition assays for avian acetylcholinesterase, referencing N-(3-chloro-4-methylphenyl)acetamide studies) .

- Structure-Activity Relationships (SAR) : Correlate halogen electronegativity with binding affinity via molecular docking (e.g., AutoDock Vina). Bromine’s larger van der Waals radius may enhance hydrophobic interactions .

- Contradictions in Data : If toxicity varies unexpectedly, check for metabolite interference (e.g., dehalogenation products) using LC-MS .

Q. How can researchers address discrepancies in reported crystallographic data for halogenated acetamides?

- Methodological Answer :

- Validation Tools : Use checkCIF/PLATON to flag geometric outliers (e.g., bond angle distortions >5°). Re-examine data for twinning or incorrect space group assignment .

- Data Reproducibility : Cross-validate unit cell parameters (e.g., orthorhombic vs. monoclinic systems) with prior studies. For example, compare a, b, c values with structurally similar 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide (orthorhombic P2₁2₁2₁, a = 4.912 Å, b = 6.313 Å) .

- Thermal Ellipsoids : High displacement parameters (Ueq > 0.1 Ų) for bromine suggest dynamic disorder; apply split-site modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.